molecular formula C38H46O4Si2 B3036537 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal CAS No. 352525-68-9

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal

Cat. No. B3036537
CAS RN: 352525-68-9
M. Wt: 622.9 g/mol
InChI Key: CWKMLPNAHWLONH-KUFDTJSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal is a unique chemical compound with the empirical formula C38H46O4Si2 . It has a molecular weight of 622.94 . This compound is used in the biomedical industry and plays a crucial role in synthesizing therapeutics for various diseases .


Synthesis Analysis

While specific synthesis details for 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal were not found in the search results, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal is complex, with its SMILES string representation being CC(C)(C)Si(c3ccccc3)C(C)(C)C)[C@H]1O)(c4ccccc4)c5ccccc5 .


Physical And Chemical Properties Analysis

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal has an optical activity of [α]22/D −10°, c = 1 in chloroform . It contains approximately 5 wt. % ethyl acetate, added to induce mobility of syrup . Its refractive index is n20/D 1.559 (lit.) .

Scientific Research Applications

  • Direct Protection and Synthetic Utility : 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal is useful for direct 3,6-di-O-protection of D-galactal. This protection method allows the unprotected 4-hydroxy group to be accessible for other protective groups. The introduction of a 2-azido group can be done without 4-O-protection, facilitating efficient routes for glycoconjugate synthesis (Kinzy & Schmidt, 1987).

  • Stereocontrolled Synthesis : In the synthesis of 2-deoxy-galactopyranosides, 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal plays a role in achieving high stereocontrol. This is particularly evident in the production of 2-deoxy-thioglycosides and 2-deoxy-β-glycosides, demonstrating its utility in the synthesis of complex saccharide structures (Yang et al., 2018).

  • Ring-Expansion Applications : The compound has been used in the cyclopropanation and ring-expansion of D-galactal, leading to the synthesis of substituted oxepanes. This application demonstrates its role in creating novel ring structures with good to excellent yields and selectivity (Batchelor & Hoberg, 2003).

  • Glycosylation Properties : Studies on the reactivity and selectivity of 3,6-tethered glycosyl donors, including those derived from 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal, have shown distinct glycosylation properties. These properties are essential in the synthesis of complex glycosides, contributing to the field of carbohydrate chemistry (Heuckendorff, Pedersen, & Bols, 2013).

  • Application in Nucleotide Synthesis : Its use in nucleotide synthesis has been documented, particularly in providing a lipophilic protective group. This application is important in the field of nucleic acid chemistry, offering simplified synthesis routes (Jones, Fritz, & Khorana, 1978).

Safety And Hazards

When handling 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal were not found in the search results, it’s clear that this compound has significant potential in the biomedical industry, particularly in the synthesis of therapeutics for various diseases .

properties

IUPAC Name

(2R,3S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O4Si2/c1-37(2,3)43(30-19-11-7-12-20-30,31-21-13-8-14-22-31)41-29-35-36(39)34(27-28-40-35)42-44(38(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-28,34-36,39H,29H2,1-6H3/t34-,35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKMLPNAHWLONH-KUFDTJSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@@H]([C@@H](C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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